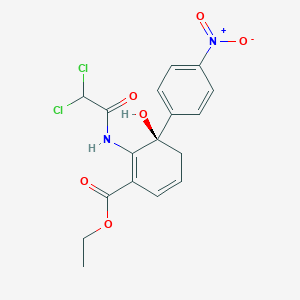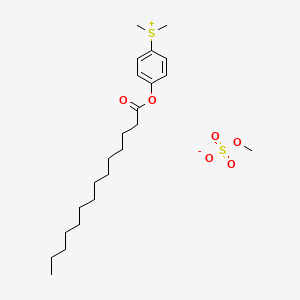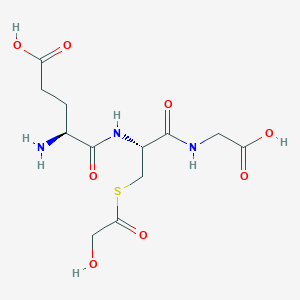
(R-(R*,R*))-2-(2,2-Dichloroacetamido)-3-hydroxy-3-(p-nitrophenyl)ethyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R-(R*,R*))-2-(2,2-Dichloroacetamido)-3-hydroxy-3-(p-nitrophenyl)ethyl benzoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dichloroacetamido group, a hydroxy group, and a p-nitrophenyl group attached to an ethyl benzoate backbone. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R-(R*,R*))-2-(2,2-Dichloroacetamido)-3-hydroxy-3-(p-nitrophenyl)ethyl benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Dichloroacetamido Intermediate: This step involves the reaction of dichloroacetyl chloride with an appropriate amine under controlled conditions to form the dichloroacetamido intermediate.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Attachment of the p-Nitrophenyl Group: This step involves the nitration of a phenyl ring followed by coupling with the intermediate to form the p-nitrophenyl group.
Final Coupling with Ethyl Benzoate: The final step involves esterification or amidation reactions to couple the intermediate with ethyl benzoate, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(R-(R*,R*))-2-(2,2-Dichloroacetamido)-3-hydroxy-3-(p-nitrophenyl)ethyl benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The dichloroacetamido group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted amides or thioamides.
科学的研究の応用
Chemistry
In chemistry, (R-(R*,R*))-2-(2,2-Dichloroacetamido)-3-hydroxy-3-(p-nitrophenyl)ethyl benzoate is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its reactive groups allow it to form covalent bonds with specific amino acid residues in proteins, aiding in the elucidation of enzyme mechanisms.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique reactivity makes it suitable for applications in polymer chemistry and material science.
作用機序
The mechanism of action of (R-(R*,R*))-2-(2,2-Dichloroacetamido)-3-hydroxy-3-(p-nitrophenyl)ethyl benzoate involves its interaction with specific molecular targets. The dichloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxy and nitro groups may also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects.
類似化合物との比較
Similar Compounds
2,2′-Oxydiethylamine: This compound shares the dichloroacetamido group but lacks the hydroxy and p-nitrophenyl groups.
2,2-Difluoropropionic acid: Similar in having halogenated functional groups but differs in overall structure and reactivity.
Ethyl bromoacetate: Contains an ester group similar to ethyl benzoate but differs in the presence of a bromine atom instead of the nitro group.
Uniqueness
(R-(R*,R*))-2-(2,2-Dichloroacetamido)-3-hydroxy-3-(p-nitrophenyl)ethyl benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dichloroacetamido and p-nitrophenyl groups in a single molecule is relatively rare, making it a valuable compound for diverse scientific applications.
特性
CAS番号 |
492-79-5 |
|---|---|
分子式 |
C17H16Cl2N2O6 |
分子量 |
415.2 g/mol |
IUPAC名 |
ethyl (3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)cyclohexa-1,5-diene-1-carboxylate |
InChI |
InChI=1S/C17H16Cl2N2O6/c1-2-27-16(23)12-4-3-9-17(24,13(12)20-15(22)14(18)19)10-5-7-11(8-6-10)21(25)26/h3-8,14,24H,2,9H2,1H3,(H,20,22)/t17-/m1/s1 |
InChIキー |
YJEYRNJDAZUHOB-QGZVFWFLSA-N |
異性体SMILES |
CCOC(=O)C1=C([C@@](CC=C1)(C2=CC=C(C=C2)[N+](=O)[O-])O)NC(=O)C(Cl)Cl |
正規SMILES |
CCOC(=O)C1=C(C(CC=C1)(C2=CC=C(C=C2)[N+](=O)[O-])O)NC(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















